3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRMQVGHQIYLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that compounds similar to 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one exhibit significant alpha-glucosidase inhibitory activity. This property is crucial for managing diabetes by reducing postprandial blood sugar levels. A study demonstrated that derivatives of 2H-chromen-2-one effectively inhibit alpha-glucosidase, thereby improving carbohydrate metabolism and offering a therapeutic strategy for diabetes management .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A synthesis of novel chromene sulfonamide hybrids revealed that certain derivatives exhibited strong antibacterial and antifungal properties. Specifically, compounds derived from the chromenone structure demonstrated superior efficacy against strains such as Aspergillus fumigatus and Staphylococcus aureus, making them potential candidates for antibiotic development .
Anticancer Activity
This compound and its analogs have been investigated for their anticancer properties. For instance, certain sulfonamide derivatives were found to inhibit cancer cell proliferation effectively. A study highlighted the cytotoxic effects of these compounds on breast cancer cell lines, with specific derivatives showing IC50 values comparable to established chemotherapeutic agents . The mechanism of action appears to involve apoptosis induction in cancer cells, making these compounds valuable in cancer therapy.
Antifungal Activity Evaluation
A specific case study evaluated the antifungal activity of synthesized 2H-chromen-2-one derivatives. The results indicated that several compounds exhibited superior activity against Candida albicans compared to traditional antifungal agents like miconazole, suggesting their potential as effective alternatives in treating fungal infections .
Antibacterial Studies
In another investigation, a series of novel 2H-chromen-2-one derivatives were tested against various bacterial strains. The findings revealed that certain compounds had remarkable antibacterial effects, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus epidermis. The most active compound was identified as having a promising lead for further development in antibacterial therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Chromen-2-one Derivatives
Electronic and Steric Properties
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound exhibits stronger electron withdrawal compared to benzoyl () or bromoacetyl (), leading to higher stability in polar environments.
- Halogen Effects : Fluorine at position 6 reduces metabolic degradation compared to bromine () or chlorine (), enhancing bioavailability .
- Heterocyclic Modifications : Compounds with benzothiazole () or benzodioxin () substituents show enhanced biological targeting due to heterocyclic π-π interactions, unlike the sulfonyl group’s hydrogen-bonding propensity .
Crystallographic and Solid-State Behavior
- Crystal Packing: The target compound’s analogs, such as 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one, crystallize in monoclinic systems (space group P21/n) with Z = 4, stabilized by Br···O interactions . In contrast, alkylthio-substituted benzenesulfonyl derivatives () form P21/c crystals with charge-assisted hydrogen bonds (N1–H···O), enhancing thermal stability .
Biological Activity
3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a chromone backbone with a benzenesulfonyl group and a fluorine atom at the 6-position. This unique structure enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry.
The compound's reactivity is influenced by its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine atom may enhance electrophilic aromatic substitution or reactivity toward nucleophiles. Various synthetic methods have been developed to produce this compound, contributing to its availability for biological testing.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacteria and fungi. For instance, derivatives with structural similarities have demonstrated minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL against Klebsiella pneumoniae and 1.25 mg/mL against Staphylococcus aureus .
- Anti-inflammatory Properties : The sulfonamide moiety is known for its pharmacological significance, particularly as inhibitors of carbonic anhydrase, which plays a role in inflammatory processes.
- Anticancer Activity : Studies have highlighted the anticancer potential of chromenone derivatives. For example, compounds similar to this compound have induced apoptosis and cell cycle arrest in cancer cell lines . In vitro studies have shown that these compounds can effectively inhibit tumor growth across various human cancer cell lines including HepG2 (liver), HCT-116 (colon), PC3 (prostate), and MCF-7 (breast) cells .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be explained through its structure-activity relationship:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-hydroxycoumarin | Hydroxy group at C4 | Antioxidant properties |
| 7-hydroxycoumarin | Hydroxy group at C7 | Significant anti-inflammatory activity |
| 3-(trifluoromethyl)-chromen-2-one | Trifluoromethyl instead of sulfonyl | Enhanced lipophilicity and metabolic stability |
The combination of the benzenesulfonyl group and fluorine atom in this compound may confer distinct biological activities not observed in other derivatives, enhancing its potential as a lead compound for drug development .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer effects of various chromene-sulfonamide hybrids, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis through pathways involving p21 expression upregulation, with IC50 values ranging between 39 and 48 μM for specific cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of chromene derivatives, where compounds exhibited MIC values indicating strong antibacterial activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .
- Molecular Docking Studies : In silico docking simulations have been employed to predict the binding affinity of this compound to various biological targets, such as enzymes involved in cancer progression and inflammation. These studies suggest that modifications to the compound's structure could enhance its therapeutic profile .
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step approach starting with fluorinated coumarin derivatives. For example, sulfonylation of 6-fluoro-2H-chromen-2-one with benzenesulfonyl chloride under basic conditions (e.g., using NaOH or pyridine) is a common route. Optimization includes controlling reaction temperature (e.g., cooling to room temperature post-reaction) and stoichiometric ratios of reagents. Neutralization with 1M NaOH followed by recrystallization from EtOAc can yield ~78% purity, as demonstrated in similar coumarin sulfonamide syntheses . For intermediates, bromoacetyl derivatives (e.g., 3-(2-bromoacetyl)-6-fluoro-2H-chromen-2-one) may require careful handling of reactive groups to avoid side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and fluorinated/ester carbonyl environments. For example, a doublet at δ 8.32 ppm (J = 9.2 Hz) corresponds to coumarin ring protons adjacent to the sulfonyl group .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 308.0335) to validate the molecular formula .
- HPLC : Assess purity (>99%) using reverse-phase columns with retention times around 10–12 minutes .
Q. How can impurities in the final product be addressed during purification?
Recrystallization from EtOAc is effective for removing unreacted starting materials. For sulfonamide byproducts, column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC may resolve impurities. Evidence from similar compounds highlights challenges with competing reactions (e.g., imine formation during sulfonamide synthesis), necessitating pH control and stoichiometric adjustments .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction is essential. Use SHELXL for refinement, ensuring data-to-parameter ratios >15.0 and R-factors <0.05. For example, monoclinic systems (space group P21/n) with unit cell parameters a = 4.059 Å, b = 11.772 Å, and β = 94.3° have been reported for bromoacetyl derivatives . Validate structures using PLATON or CIF-check tools to detect twinning or disorder .
Q. How can contradictory data from spectroscopic and crystallographic analyses be reconciled?
- Case Study : If NMR suggests a planar sulfonyl group but X-ray shows torsional angles >30°, consider dynamic effects (e.g., rotational barriers in solution vs. solid state).
- Method : Compare temperature-dependent NMR with variable-temperature crystallography. Use ORTEP-3 for graphical representation of displacement ellipsoids to visualize thermal motion .
Q. What computational methods aid in predicting the reactivity of the sulfonyl group in further functionalization?
Q. How does the electron-withdrawing nature of the benzenesulfonyl group influence the photophysical properties of the coumarin core?
- UV-Vis Spectroscopy : Compare λmax shifts in sulfonated vs. non-sulfonated coumarins. The sulfonyl group typically red-shifts absorption due to extended conjugation.
- Fluorescence Quenching : Evaluate via Stern-Volmer plots if the sulfonyl group enhances intersystem crossing, reducing quantum yield .
Q. What strategies mitigate challenges in synthesizing analogs with modified sulfonyl substituents?
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyl groups) during sulfonylation.
- Microwave-Assisted Synthesis : Reduce reaction times for thermally sensitive intermediates, as demonstrated in related sulfonamide syntheses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
